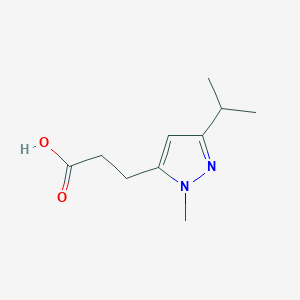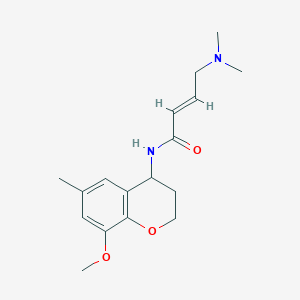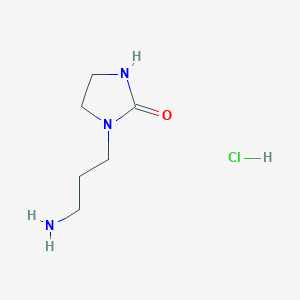![molecular formula C21H20N2O3 B2842933 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one CAS No. 868223-26-1](/img/structure/B2842933.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one” is a complex organic molecule that contains two heterocyclic rings: a 3,4-dihydro-2H-quinolin-1-yl group and an isoquinolin-1-one group. These groups are connected by a 2-oxoethyl chain .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives can participate in both electrophilic and nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The compound 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one and its derivatives are pivotal in the realm of organic synthesis and chemical research. Studies have shown the versatility of quinoline and isoquinoline derivatives in synthesizing a broad spectrum of chemical compounds. For instance, research by Sobarzo-Sánchez et al. (2010) on new approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives highlights the strategic use of related quinoline compounds as starting materials for synthesizing complex molecular structures. This involves key methodologies like Bischler–Napieralski cyclization, showcasing the chemical's utility in creating structurally diverse and potentially bioactive compounds (Sobarzo-Sánchez et al., 2010).
Antimicrobial and Antifungal Activities
The exploration into the bioactive properties of quinoline derivatives has unveiled their potential in antimicrobial and antifungal applications. A study by Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, demonstrating significant antifungal activity, which opens avenues for the development of novel antimicrobial agents. This exemplifies the importance of such compounds in researching new therapeutic agents with potential application in combating infectious diseases (Ma et al., 2017).
Antioxidant Applications
The structural and functional diversity of quinoline derivatives extends to their role as antioxidants. Hussein et al. (2016) synthesized derivatives that showcased significant antioxidant efficiency in lubricating greases. This research not only underscores the chemical's utility in industrial applications but also its potential in biological systems where oxidative stress is a concern (Hussein et al., 2016).
Catalysis and Chemical Reactions
The compound and its related derivatives serve as catalysts or intermediates in complex chemical reactions, facilitating the synthesis of diverse molecular architectures. For example, research by Heras et al. (2022) into the C–H bond activation of quinolines by rhodium complexes highlights the compound's role in organometallic chemistry, enabling precise modifications of molecular structures through catalytic processes (de las Heras et al., 2022).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For similar compounds, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-19-10-4-8-17-16(19)11-13-22(21(17)25)14-20(24)23-12-5-7-15-6-2-3-9-18(15)23/h2-4,6,8-11,13H,5,7,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFJXQPMSKHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)
![5-(3-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2842857.png)


![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)

![N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2842868.png)
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

